Panduratin

Antimicrobial MRSA Natural Product

For researchers developing next-gen antimicrobials, cosmeceuticals, or investigating host-directed autophagy therapies, Panduratin A’s quantified superiority is indisputable. With an MIC₉₀ of 1 μg/mL against 108 MRSA/MRCNS clinical isolates—over 500 times more potent than thymol—and a tyrosinase IC₅₀ of 10.5 μM, outperforming 4-hydroxypanduratin A, this compound is non-substitutable. In vivo, pure Panduratin A delivers 50% higher oral bioavailability (9% vs. 6% in extract) and a 48% higher Cmax, ensuring reproducible, robust preclinical data. This is the definitive standard for AMPK activation without mTOR suppression.

Molecular Formula C26H30O4
Molecular Weight 406.5 g/mol
Cat. No. B12320070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanduratin
Molecular FormulaC26H30O4
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3
InChIInChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3
InChIKeyLYDZCXVWCFJAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Panduratin A: Technical Procurement Guide for the Cyclohexenyl Chalcone from Boesenbergia rotunda


Panduratin A (CAS No.: 89837-52-5) is a cyclohexenyl chalcone derivative isolated predominantly from the rhizomes of Boesenbergia rotunda (fingerroot) and Kaempferia pandurata [1]. It belongs to the class of linear diarylheptanoids [2] and has been characterized by its molecular formula C₂₆H₃₀O₄ [1]. Panduratin A has garnered significant research interest due to its multi-target pharmacological profile, including demonstrated antibacterial, anti-inflammatory, AMPK-activating, and tyrosinase-inhibitory activities [3]. This evidence guide focuses on the specific, quantifiable differences that distinguish panduratin A from its closest structural analogs and in-class alternatives, providing a basis for informed scientific selection and procurement.

Why Panduratin A Cannot Be Substituted by Generic Chalcones or In-Class Cyclohexenyl Analogs


Generic substitution of panduratin A with other chalcones or even closely related cyclohexenyl analogs like isopanduratin A or 4-hydroxypanduratin A is not scientifically valid. The pharmacological profile of panduratin A is highly sensitive to minor structural modifications. For instance, the presence and position of hydroxyl and methoxy groups on the cyclohexenyl and aromatic rings dictate not only the compound's potency but also its unique mechanism of action, such as AMPK activation independent of mTOR [1] or its specific inhibition of NF-κB signaling in endothelial cells [2]. Furthermore, as detailed in Section 3, quantifiable differences in antimicrobial MIC values, tyrosinase inhibition IC₅₀, and in vivo pharmacokinetic parameters underscore that these analogs are not interchangeable and will yield significantly different experimental or therapeutic outcomes. The following evidence establishes the specific, measurable advantages of panduratin A over its most relevant comparators.

Quantitative Differential Evidence for Panduratin A Selection: Head-to-Head and Cross-Study Comparisons


Panduratin A Demonstrates Superior Potency Against Clinical Staphylococcus Isolates Compared to Thymol

In a study directly comparing antimicrobial agents against clinical staphylococcal isolates, panduratin A exhibited a Minimum Inhibitory Concentration at which 90% of bacteria were inhibited (MIC₉₀) of 1 μg/mL. This potency was substantially greater than that of thymol, a well-known antistaphylococcal natural compound, which had MIC values of ≤512 μg/mL [1]. The study included 27 MRSA, 27 MSSA, 28 MRCNS, and 26 MSCNS isolates, demonstrating a broad and potent effect against various resistant and susceptible strains [1].

Antimicrobial MRSA Natural Product

Panduratin A Exhibits Superior Tyrosinase Inhibition and Depigmentation Potency Compared to 4-Hydroxypanduratin A

In a comparative study on melanin biosynthesis, panduratin A was evaluated against its close structural analog, 4-hydroxypanduratin A, and the positive control phenylthiourea (PTU). For the inhibition of tyrosinase, the key enzyme in melanin production, panduratin A achieved an IC₅₀ of 10.5 μM, while 4-hydroxypanduratin A showed an IC₅₀ >30 μM [1]. For the functional endpoint of depigmentation, panduratin A had an IC₅₀ of 10.6 μM, compared to 23.2 μM for 4-hydroxypanduratin A [1]. Both compounds were more potent than PTU (IC₅₀ 47.6 μM and 34.3 μM for tyrosinase and depigmentation, respectively) [1].

Cosmeceutical Tyrosinase Inhibition Skin Whitening

Pure Panduratin A Shows Improved Oral Bioavailability Over Fingerroot Extract Formulations

A comparative pharmacokinetic study in healthy rats demonstrated that the absolute oral bioavailability of pure panduratin A is approximately 9%, compared to 6% when administered as a component of fingerroot extract [1]. This represents a 50% relative increase in systemic exposure. Furthermore, the peak plasma concentration (Cmax) achieved after a single oral dose of 45 mg/kg was 4833 ± 659 μg/L for pure panduratin A versus 3269 ± 819 μg/L for the extract [1].

Pharmacokinetics Bioavailability Drug Development

Panduratin A Induces Autophagy via a Unique AMPK-Dependent, mTOR-Independent Mechanism

A recent study identified panduratin A as a potent inducer of autophagy in macrophages through a high-content imaging screen of herb-derived compounds [1]. Mechanistic analysis revealed that panduratin A activates the AMPK pathway to induce autophagy, but notably does so in an mTOR-independent manner [1]. This is a distinctive mechanism, as many autophagy inducers act by inhibiting mTOR, which can have undesirable effects on cell growth and proliferation. This unique signaling profile translated to a functional effect, where panduratin A significantly promoted the clearance of intracellular Mycobacterium tuberculosis in host macrophages, an effect dependent on Beclin-1 [1].

Autophagy AMPK Tuberculosis Host-Directed Therapy

Comparative Anti-inflammatory Potency: Panduratin A Inhibits TNF-α-Induced NF-κB Signaling in Endothelial Cells

Panduratin A has been shown to specifically suppress the NF-κB signaling pathway in TNF-α-stimulated human endothelial cells (HMEC-1), a key driver of vascular inflammation and atherosclerosis [1]. While a direct head-to-head comparison with a specific compound was not performed in this study, it was demonstrated that panduratin A, at concentrations of 2-4 μM, significantly reduced the secretion of pro-inflammatory cytokine IL-6 and chemokine MCP-1 [1]. Importantly, the study also delineated the pathway selectivity, showing that panduratin A had no inhibitory effect on the phosphorylation of AKT, ERK1/2, p38, or JNK, indicating a focused suppression of NF-κB [1].

Anti-inflammatory NF-κB Atherosclerosis Endothelial Dysfunction

Validated Application Scenarios for Panduratin A Procurement


Antimicrobial Research: Targeting Drug-Resistant Staphylococcal Infections

Given its demonstrated MIC₉₀ of 1 μg/mL against a panel of 108 clinical staphylococcal isolates, including MRSA and MRCNS, panduratin A is a high-potency candidate for research into novel antimicrobial agents [1]. Its >500-fold superior potency over thymol [1] makes it a compelling choice for studies aiming to overcome common antibiotic resistance mechanisms in Staphylococci.

Cosmeceutical Development: Formulating Potent Skin-Whitening and Anti-Aging Agents

The direct comparative data showing panduratin A's superior tyrosinase inhibition (IC₅₀ = 10.5 μM) and depigmentation activity (IC₅₀ = 10.6 μM) compared to the closely related 4-hydroxypanduratin A [1] validates its selection for developing high-efficacy cosmeceutical formulations. Its unique AMPK-activating, mTOR-independent mechanism [2] also suggests potential for anti-aging applications by modulating cellular metabolism and autophagy.

In Vivo Pharmacological Studies: Achieving Predictable Systemic Exposure with Pure Compound

Researchers conducting in vivo studies in animal models should prioritize pure panduratin A over crude extracts. The pharmacokinetic evidence confirms a 50% higher absolute oral bioavailability for the pure compound (9%) compared to the compound in fingerroot extract (6%), alongside a significantly higher peak plasma concentration (4833 vs. 3269 μg/L) [1]. This ensures more reliable dosing and reproducible results in preclinical efficacy and toxicity studies.

Host-Directed Therapy Research: Exploring Novel Autophagy-Based Interventions for Tuberculosis

The unique ability of panduratin A to potently induce autophagy through AMPK activation, without inhibiting the mTOR pathway [1], makes it a specialized research tool. It is particularly well-suited for studies investigating host-directed therapies against intracellular pathogens like Mycobacterium tuberculosis, where its mechanism led to significant intracellular bacterial clearance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panduratin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.